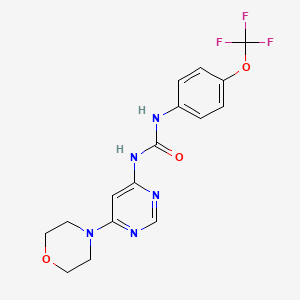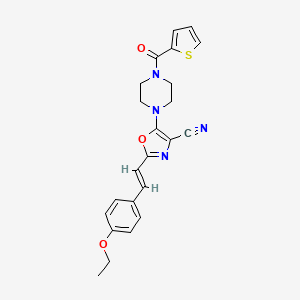
1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play important roles in cellular signaling and are involved in various physiological and pathological processes, such as cell growth, differentiation, migration, and survival. PP2 has been widely used as a research tool to study the functions of Src family kinases and their involvement in disease processes.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors and Anti-Cancer Applications
Compounds related to "1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea" have been extensively studied for their potential as kinase inhibitors, with particular emphasis on their applications in cancer therapy. These compounds exhibit potent activity against various cancer cell lines by inhibiting specific kinase pathways, which are crucial for cell proliferation and survival in cancerous cells. For instance, derivatives of urea, such as those synthesized with the aim of targeting PI3K/AKT signaling pathways, have shown significant activity against chronic myeloid leukemia (CML) cells, indicating their potential as lead molecules for further development in cancer treatment (Weiwei Li et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of urea derivatives, including methods to enhance their selectivity and efficacy, are central to developing these compounds for scientific research applications. Research into the stereoselective synthesis of active metabolites, for instance, highlights the importance of structural precision in achieving desired biological activities. Such studies not only contribute to the understanding of how these compounds interact with biological targets but also aid in the refinement of synthesis processes for better yield and effectiveness (Zecheng Chen et al., 2010).
Biological Activities Beyond Cancer
Beyond their potential in cancer therapy, urea derivatives have been explored for various biological activities, including as antibacterial, antifungal, and anticonvulsant agents. This diversifies their applications in scientific research, offering pathways for the development of new therapeutic agents across a range of medical conditions. For example, N-alkyl substituted urea derivatives have demonstrated notable antibacterial and antifungal activities, underscoring their potential utility in addressing infectious diseases (Qing-Zhong Zheng et al., 2010).
Eigenschaften
IUPAC Name |
1-(6-morpholin-4-ylpyrimidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O3/c17-16(18,19)27-12-3-1-11(2-4-12)22-15(25)23-13-9-14(21-10-20-13)24-5-7-26-8-6-24/h1-4,9-10H,5-8H2,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISZJOYOLIXIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Morpholinopyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-1-tert-Butoxycarbonyl-3-piperidyl]methylzinc iodide solution](/img/structure/B3008983.png)
![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)
![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)


![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)
![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)
![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)
![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)
![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)
![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)